molecular formula C9H10FN B13059591 Trans-2-(2-fluorophenyl)cyclopropan-1-amine

Trans-2-(2-fluorophenyl)cyclopropan-1-amine

Cat. No.: B13059591
M. Wt: 151.18 g/mol
InChI Key: ZIOFMQVJOFSLSH-IONNQARKSA-N
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Description

Trans-2-(2-fluorophenyl)cyclopropan-1-amine: is a chemical compound characterized by the presence of a cyclopropane ring substituted with a fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by amination. One common method involves the use of a Simmons-Smith reaction to form the cyclopropane ring, followed by nucleophilic substitution to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of substituted cyclopropylamines.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Trans-2-(2-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(2-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

  • Trans-2-(4-fluorophenyl)cyclopropan-1-amine
  • Trans-2-(3,4-difluorophenyl)cyclopropan-1-amine
  • Trans-2-(2-(trifluoromethyl)phenyl)cyclopropan-1-amine

Comparison: Trans-2-(2-fluorophenyl)cyclopropan-1-amine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1

InChI Key

ZIOFMQVJOFSLSH-IONNQARKSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2F

Canonical SMILES

C1C(C1N)C2=CC=CC=C2F

Origin of Product

United States

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